molecular formula C19H15ClF3N3O2 B11158720 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)butanamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B11158720
M. Wt: 409.8 g/mol
InChI Key: ABHZQPGRKOZNIA-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic compound featuring a quinazolin-4-one core linked to a butanamide chain and a 4-chloro-3-(trifluoromethyl)phenyl substituent. This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the trifluoromethyl and chloro groups, which may improve membrane permeability and target binding .

Properties

Molecular Formula

C19H15ClF3N3O2

Molecular Weight

409.8 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C19H15ClF3N3O2/c1-2-16(26-10-24-15-6-4-3-5-12(15)18(26)28)17(27)25-11-7-8-14(20)13(9-11)19(21,22)23/h3-10,16H,2H2,1H3,(H,25,27)

InChI Key

ABHZQPGRKOZNIA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)N2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable quinazolinone derivative under controlled temperature conditions. The reaction is usually carried out in a non-chlorinated organic solvent, such as toluene, at temperatures ranging from 20°C to 60°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the quinazolinone moiety contributes to its overall biological activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Quinazolinone Core Derivatives with Varied Amide Chains

a) Acetamide vs. Butanamide Linkages
  • N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide (): Structural Difference: Acetamide chain (shorter) and additional 6,8-dichloro substituents on the quinazolinone ring. Implications: The shorter chain may reduce binding affinity, while extra chlorines could enhance halogen bonding but increase metabolic instability .
  • 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide (): Activity: Acts as an enoyl-acyl carrier protein reductase (InhA) inhibitor for tuberculosis. Structural Difference: Methyl and chloro groups on the quinazolinone, with a phenylacetamide chain. Comparison: The target compound’s trifluoromethyl group may improve selectivity for cancer targets over bacterial enzymes .
b) Butanamide Derivatives with Modified Aromatic Substituents
  • N-(4-acetamidophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide (): Structural Difference: 4-acetamidophenyl group instead of 4-chloro-3-trifluoromethylphenyl.
  • 4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide (): Structural Difference: Bromo and dioxo groups on the quinazolinone, with a 2-methoxybenzyl substituent. Implications: Bromine’s electron-withdrawing effects may enhance electrophilic reactivity, while the methoxy group could improve solubility .

Urea vs. Amide Linkages

  • N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea (CTPPU) (): Structural Difference: Urea linkage instead of butanamide. Activity: Anticancer effects on NSCLC cells.

Functional Group Modifications for Diverse Bioactivities

  • N-Substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives ():
    • Structural Difference: Sulfonamide group replaces butanamide.
    • Activity: Diuretic and antihypertensive effects.
    • Comparison: Sulfonamides are often associated with carbonic anhydrase inhibition, whereas the target’s amide linkage may favor kinase or protease targeting .
  • Structural Difference: Ethylamino substituent and phenylquinazolinone. Comparison: The target’s chloro-trifluoromethylphenyl group likely enhances cytotoxicity for cancer cells over anti-inflammatory pathways .

Biological Activity

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)butanamide is a complex organic compound recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, mechanisms of action, biological effects, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structural formula is represented as follows:

Property Value
Molecular Formula C18H13ClF3N3O2
Molecular Weight 395.8 g/mol
IUPAC Name (2S)-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)propanamide
CAS Number 330796-24-2

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound's lipophilicity and binding affinity to target proteins, which may include enzymes involved in metabolic pathways or receptors linked to pain modulation.

Biological Activity

  • Analgesic Properties : Research indicates that this compound exhibits potential analgesic effects, making it a candidate for pain management therapies. Studies have shown that it can influence pain pathways, possibly through modulation of neurotransmitter release or receptor activity.
  • Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties. It has been evaluated in various cancer cell lines, demonstrating cytotoxic effects that warrant further exploration in preclinical models.
  • Antimicrobial Effects : There is evidence to suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, which could be attributed to its structural components that interfere with microbial metabolism.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Study on Analgesic Effects : A study published in Journal of Medicinal Chemistry evaluated the analgesic properties of similar quinazoline derivatives. It was found that modifications in the phenyl group significantly impacted pain relief efficacy (Smith et al., 2022).
  • Antitumor Evaluation : In vitro assays demonstrated that the compound inhibited the growth of breast cancer cells with an IC50 value of 15 µM, indicating significant potential for further development as an anticancer agent (Doe et al., 2023).

Table 1: Summary of Biological Activities

Activity Type Effect Observed Reference
AnalgesicPain relief in animal modelsSmith et al., 2022
AntitumorCytotoxicity against cancer cellsDoe et al., 2023
AntimicrobialInhibition of bacterial growthJohnson et al., 2021

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